PIK-75 hydrochloride

PI3K p110α Kinase Selectivity

PIK-75 hydrochloride uniquely combines high p110α potency (IC₅₀ 5.8 nM) with potent DNA-PK inhibition (IC₅₀ 2 nM) and >200-fold selectivity over p110β, a profile not replicated by A66 or alpelisib. Its Ser773 binding mode is critical for isoform selectivity, making it the reference standard for SAR studies and pathway deconvolution in PIK3CA-mutant cancers and DNA repair research. Only high-purity (≥98%) material ensures reproducible kinase profiling and synthetic lethality studies. Available in mg to hundreds‑of‑mg quantities for preclinical use.

Molecular Formula C16H15BrClN5O4S
Molecular Weight 488.7 g/mol
CAS No. 1462995-14-7
Cat. No. B1390485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-75 hydrochloride
CAS1462995-14-7
SynonymsPIK 75
PIK-75
Molecular FormulaC16H15BrClN5O4S
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl
InChIInChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+;
InChIKeyVOUDEIAYNKZQKM-MYHMWQFYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIK-75 Hydrochloride (CAS 1462995-14-7): A p110α-Selective PI3K Inhibitor with Dual DNA-PK Activity


PIK-75 hydrochloride is a small-molecule, ATP-competitive, reversible inhibitor that exhibits potent and selective inhibition of the p110α catalytic subunit of Class IA phosphoinositide 3-kinases (PI3Ks), with a reported IC₅₀ of 5.8 nM in cell-free assays . It is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC₅₀ of 2 nM . This compound is an imidazopyridine derivative that binds to a non-conserved region of the p110α active site, specifically interacting with Ser773, a mechanism critical for its isoform selectivity [1]. While primarily developed as a p110α inhibitor, it also shows significant activity against p38γ and CDK9, classifying it as a multi-kinase inhibitor in certain contexts [2].

Why p110α Inhibitors Are Not Interchangeable: The Case for PIK-75 Hydrochloride


Within the PI3K/AKT/mTOR pathway, pan-PI3K inhibitors or isoform-selective inhibitors with different off-target profiles produce distinct biological outcomes and therapeutic windows. PIK-75 hydrochloride's unique combination of high p110α potency (IC₅₀ = 5.8 nM), a specific >200-fold selectivity window against p110β, and potent concurrent DNA-PK inhibition (IC₅₀ = 2 nM) creates a functional profile not replicated by other p110α-selective agents like A66 or BYL719 (alpelisib) . Its distinct binding mode, involving a non-conserved Ser773 interaction, further differentiates it from ATP-competitive inhibitors that bind to conserved kinase domains [1]. Substituting PIK-75 with a more selective but less potent p110α inhibitor, or a pan-PI3K inhibitor, can drastically alter downstream signaling, cellular viability, and experimental outcomes, particularly in systems where dual DNA-PK/p110α or p38γ modulation is critical.

PIK-75 Hydrochloride: Quantitative Differentiation Evidence Against Key Comparators


PIK-75 Hydrochloride vs. A66: Comparative p110α Selectivity and Off-Target Kinase Profile

While PIK-75 hydrochloride and A66 are both p110α-selective PI3K inhibitors, their off-target kinase profiles differ significantly. Direct comparative kinome-wide screening at a concentration of 10 μM against panels of 110 and 318 kinases revealed that A66 exhibits a higher degree of overall kinase specificity than PIK-75 [1]. This indicates that PIK-75 has a broader off-target engagement profile at higher concentrations, which may be advantageous in certain multi-target strategies but undesirable in others seeking maximal p110α selectivity.

PI3K p110α Kinase Selectivity A66

PIK-75 Hydrochloride vs. BYL719 (Alpelisib): Comparative Potency Against p110α Isoform

PIK-75 hydrochloride and the clinically approved PI3Kα inhibitor alpelisib (BYL719) both target p110α. However, PIK-75 demonstrates superior isoform selectivity against the closely related p110β isoform. PIK-75 inhibits p110α with an IC₅₀ of 5.8 nM and is >200-fold more selective over p110β (IC₅₀ = 1,300 nM) . In contrast, alpelisib, while potent against p110α (IC₅₀ = 5 nM), has a narrower selectivity window, inhibiting p110β with an IC₅₀ of 1,200 nM (a 240-fold difference), and also shows significant activity against p110γ (IC₅₀ = 250 nM) and p110δ (IC₅₀ = 290 nM) .

PI3Kα IC₅₀ Alpelisib BYL719

PIK-75 Hydrochloride vs. LY294002: Comparative Efficacy Against Oncogenic p110α Mutants

In direct comparative lipid kinase assays against the two most common oncogenic p110α mutations (H1047R and E545K), PIK-75 hydrochloride demonstrates significantly greater potency than the classic pan-PI3K inhibitor LY294002. PIK-75 inhibited wild-type p110α, H1047R mutant, and E545K mutant with IC₅₀ values of 7 nM, 6 nM, and 24 nM, respectively [1]. In stark contrast, LY294002 required much higher concentrations to achieve inhibition, with IC₅₀ values of 1,986 nM, 1,836 nM, and 528 nM for the same targets [1].

PIK3CA H1047R E545K Mutant Selectivity LY294002

PIK-75 Hydrochloride vs. YM024: Comparative Cellular Potency in Cytokine-Dependent Survival Assays

A functional comparison in TF-1 cells demonstrated that PIK-75 hydrochloride achieves equivalent or superior inhibition of GM-CSF-dependent cell survival at significantly lower concentrations than the alternative p110α-selective inhibitor YM024. Treatment with 100 nM PIK-75 or 5 µM YM024 both effectively blocked the survival response, as measured by cell viability after 72 hours [1]. This indicates a 50-fold difference in the required cellular concentration.

GM-CSF Cell Viability p110α YM024

Optimal Research and Preclinical Application Scenarios for PIK-75 Hydrochloride


Dissecting p110α-Specific vs. DNA-PK-Dependent Pathways in Cancer Models

PIK-75 hydrochloride is ideally suited for experiments designed to differentiate the contributions of p110α lipid kinase activity from DNA-PK signaling in cancer cell survival and DNA damage response. Given its potent dual inhibition (p110α IC₅₀ = 5.8 nM; DNA-PK IC₅₀ = 2 nM), researchers can use PIK-75 in conjunction with a more selective p110α inhibitor (e.g., A66) and a selective DNA-PK inhibitor (e.g., NU7441) to deconvolute pathway-specific effects . This is particularly relevant in tumors with co-occurring PI3K pathway mutations and defects in DNA repair, where PIK-75 may exhibit synthetic lethality [1].

Targeting PIK3CA-Mutant Tumors with High Potency Compared to Pan-PI3K Inhibitors

For preclinical studies focusing on PIK3CA-mutant cancers (e.g., H1047R or E545K), PIK-75 provides a significant potency advantage over classic pan-PI3K inhibitors like LY294002. Data shows PIK-75 is >280-fold more potent against these common oncogenic mutants in cell-free assays [2]. This high potency allows for effective target inhibition at lower, more physiologically relevant concentrations in cell culture and in vivo xenograft models, minimizing non-specific toxicity and providing a clearer window for evaluating therapeutic efficacy .

Investigating p110α-p38γ Crosstalk in Inflammatory and Hematologic Malignancies

PIK-75 has been validated as a multi-kinase inhibitor with activity against p38γ (IC₅₀ ~37-420 nM), a kinase implicated in cutaneous T-cell lymphoma (CTCL) and inflammatory signaling [3]. Studies have shown PIK-75 selectively kills malignant CD4+ T-cells while sparing healthy counterparts, and significantly reduces tumor size in CTCL xenograft models [4]. This scenario leverages PIK-75's unique polypharmacology, which is not shared by more selective p110α inhibitors like alpelisib, making it a valuable tool compound for exploring the therapeutic potential of dual p110α/p38γ inhibition.

Use as a Benchmark Compound in p110α Inhibitor Development and Selectivity Profiling

Due to its well-characterized and unique binding mode to the non-conserved Ser773 residue in p110α, PIK-75 serves as a critical reference compound in structure-activity relationship (SAR) studies and the development of next-generation isoform-selective PI3K inhibitors [5]. Its distinct selectivity profile against a broad kinase panel (as compared to A66) provides a valuable benchmark for assessing the specificity of novel p110α inhibitors. Procurement of high-purity PIK-75 hydrochloride (e.g., 99.78% purity as verified by Selleckchem) is essential for generating reproducible and comparable kinase profiling data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIK-75 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.